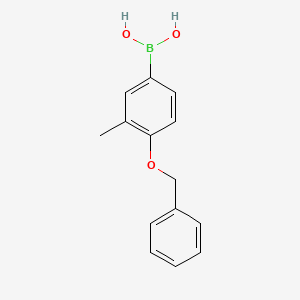

4-Benzyloxy-3-methylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methyl-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-9-13(15(16)17)7-8-14(11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXFEWQLALNXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590560 | |

| Record name | [4-(Benzyloxy)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338454-30-1 | |

| Record name | [4-(Benzyloxy)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-3-methylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Benzyloxy-3-methylphenylboronic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-Benzyloxy-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a versatile organoboron compound widely employed as a key building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science is well-established.[1] A comprehensive understanding of its physical properties is paramount for its effective storage, handling, and application in synthetic protocols, ensuring reproducibility and scalability. This guide provides a detailed examination of the critical physicochemical characteristics of this compound, offering field-proven insights into its stability, handling, and the implications of its inherent chemical equilibria on experimental outcomes.

Compound Identification

Precise identification is the foundation of any chemical protocol. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 338454-30-1[1] |

| Molecular Formula | C₁₄H₁₅BO₃[2] |

| Molecular Weight | 242.08 g/mol [2] |

| IUPAC Name | (4-(Benzyloxy)-3-methylphenyl)boronic acid |

| Common Synonyms | 4-Benzyloxy-3-methylbenzeneboronic acid[2] |

| InChIKey | QPXFEWQLALNXEZ-UHFFFAOYSA-N[3] |

| Canonical SMILES | Cc1ccc(cc1OCc2ccccc2)B(O)O[3] |

Physicochemical Properties

The physical state and thermal properties of a reagent dictate its handling and reaction setup. This compound is typically supplied as a solid, but its properties can be influenced by its hydration state.

Summary of Physical Data

The quantitative physical properties are presented in the table below. It is critical to note that boronic acids can exist in equilibrium with their trimeric anhydrides (boroxines), which can affect physical properties such as the melting point.[4][5] The presence of varying amounts of this anhydride is frequently noted by suppliers.[2]

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder or solid.[1] | [1] |

| Melting Point | 130 °C[1][6] (Lit.); 102-106 °C[2] | [1][2][6] |

| Boiling Point | 431.6 ± 55.0 °C (Predicted) | [2] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [2] |

The discrepancy in reported melting points likely stems from the varying amounts of the corresponding boroxine anhydride present in the sample. The dehydration process to form the boroxine is often reversible, but its presence can lead to a broader melting range or a different value altogether compared to the pure monomeric acid.[4][5]

Solubility, Storage, and Handling

Storage: For long-term stability, arylboronic acids should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[7] While some suppliers recommend room temperature storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is the best practice to minimize degradation over time.[1][7] Boric acid and its derivatives are known to be hygroscopic, meaning they can absorb moisture from the air, which can facilitate degradation.[8]

Handling: When handling this compound, appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, is essential. Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of the powder.[7] The compound is known to cause skin and serious eye irritation.

Solubility: Specific solubility data for this compound is not widely published. However, based on the general characteristics of arylboronic acids, it is expected to be sparingly soluble in water and soluble in many organic solvents such as tetrahydrofuran (THF), dioxane, ethanol, and dimethylformamide (DMF), which are common solvents for Suzuki-Miyaura coupling reactions.

Stability and Critical Degradation Pathways

The utility of any boronic acid is intrinsically linked to its stability. Two primary chemical processes must be considered: boroxine formation and protodeboronation.

Boroxine Formation: Arylboronic acids exist in a dynamic equilibrium with their corresponding trimeric anhydrides, known as boroxines.[5] This is a dehydration reaction where three molecules of the boronic acid lose three molecules of water.

The presence of boroxines can be problematic in synthesis for two main reasons:

-

Inaccurate Stoichiometry: The molecular weight of the boroxine is different from that of the monomeric acid. Weighing a sample containing an unknown amount of boroxine will lead to errors in molar calculations, affecting reaction stoichiometry.[4]

-

Altered Reactivity: Boroxines can exhibit different reactivity profiles compared to the monomeric acid, potentially leading to lower yields or slower reaction rates in cross-coupling reactions.[5]

To ensure reproducibility, it is often recommended to recrystallize the boronic acid from water to break down the boroxine back to the monomeric acid, followed by careful drying.[4][5]

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Protodeboronation: This is an irreversible degradation pathway where the C-B bond is cleaved and replaced with a C-H bond, yielding the deboronated arene (4-benzyloxy-3-methylbenzene). This process can be influenced by factors such as pH, temperature, and the presence of certain metal catalysts or water.[7] While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can promote this undesired side reaction.[9]

Experimental Protocol: Purity Assessment via ¹H NMR

To ensure the quality and reactivity of this compound, particularly concerning the variable boroxine content, an NMR-based assessment is a reliable quality control step. This protocol is adapted from best practices for analyzing similar arylboronic acids.[5]

Objective: To determine the relative ratio of the monomeric boronic acid to its boroxine anhydride.

Materials:

-

This compound sample

-

Anhydrous DMSO-d₆

-

NMR tube

-

NMR spectrometer (300 MHz or higher)

Methodology:

-

Sample Preparation:

-

Carefully weigh approximately 10-15 mg of the this compound sample directly into a clean, dry NMR tube.

-

Using a microliter syringe or a dry pipette, add approximately 0.6 mL of anhydrous DMSO-d₆ to the NMR tube. It is crucial to use a dry solvent to avoid artificially shifting the equilibrium towards the monomeric form.

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

-

NMR Acquisition:

-

Acquire a standard proton (¹H) NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Interpretation:

-

The key diagnostic signals are the protons on the aromatic ring attached to the boron atom and the broad singlet from the B(OH)₂ protons.

-

Monomeric Acid: The B(OH)₂ protons will typically appear as a broad singlet. The chemical shifts of the aromatic protons will be distinct for this species.

-

Boroxine Anhydride: The boroxine form lacks the B(OH)₂ protons. Its aromatic protons will have slightly different chemical shifts compared to the monomeric acid.[5]

-

Analysis: By integrating the distinct aromatic proton signals corresponding to the monomer and the boroxine, their relative ratio in the sample can be calculated. For example, compare the integral of a specific proton in the monomer to the integral of the corresponding proton in the boroxine.

-

Causality: Performing this analysis provides a quantitative measure of the reagent's quality. A high boroxine content may necessitate recrystallization from water to ensure accurate stoichiometry and optimal performance in subsequent reactions like Suzuki couplings.[5]

Applications and Relevance of Physical Properties

This compound is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry and materials science.[1][10] The physical properties discussed are directly relevant to its application:

-

Purity & Stability: The presence of impurities like the boroxine or products of protodeboronation can directly impact reaction yields and reproducibility.[4][5]

-

Solubility: The choice of an appropriate reaction solvent is dictated by the solubility of the boronic acid, the coupling partner, and the base.

-

Melting Point: While not directly used in solution-phase reactions, the melting point is a crucial indicator of purity.

This reagent's structure allows it to serve as a building block for molecules with potential biological activity, and it has been explored in the development of novel compounds for various therapeutic areas.[1][11]

Safety and Hazard Summary

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). Some suppliers may also list H302 (Harmful if swallowed) and H335 (May cause respiratory irritation).

-

GHS Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Potential Genotoxicity: It is worth noting that some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[9] Therefore, controlling residual levels in final products is a critical consideration in drug development.[9]

Conclusion

This compound is a valuable synthetic intermediate whose effective use is underpinned by a thorough understanding of its physical properties. Key considerations for the research scientist include its solid-state nature, solubility in organic solvents, and, most critically, its propensity to exist in equilibrium with its boroxine anhydride. Awareness of this equilibrium and the potential for protodeboronation allows for the implementation of appropriate storage, handling, and quality control measures, such as the NMR protocol detailed herein. By controlling for these physical and chemical variables, researchers can ensure the reliability and success of their synthetic endeavors, from small-scale discovery to process development.

References

-

PubChem. (n.d.). 4-Benzyloxyphenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)-4-methylphenylboronic acid. Retrieved from [Link]

-

Molbase. (n.d.). 4-benzyloxy-3-(1-methylcyclohexyl)phenylboronic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

LCSB. (n.d.). This compound (contains varying amounts of anhydride). Retrieved from [Link]

-

Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Retrieved from [Link]

-

Organic Syntheses. (2009). Working with Hazardous Chemicals: Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Retrieved from [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 338454-30-1 CAS MSDS (4-Benzyloxy-3-methylbenzeneboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - this compound (contains varying amounts of anhydride) (C14H15BO3) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. labproinc.com [labproinc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. laballey.com [laballey.com]

- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]

An In-depth Technical Guide to 4-Benzyloxy-3-methylphenylboronic acid for Advanced Research and Development

This guide provides an in-depth technical overview of 4-Benzyloxy-3-methylphenylboronic acid (CAS Number: 338454-30-1), a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and aim to facilitate the effective use of this valuable synthetic building block.

Compound Profile and Physicochemical Properties

This compound is an off-white to white crystalline powder that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a benzyloxy protecting group and a methyl substituent on the phenyl ring, offers a unique combination of stability and reactivity, making it a valuable tool in medicinal chemistry and materials science.[1]

| Property | Value | Source |

| CAS Number | 338454-30-1 | [1] |

| Molecular Formula | C₁₄H₁₅BO₃ | [1] |

| Molecular Weight | 242.08 g/mol | [1] |

| Melting Point | 130 °C (lit.) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Synonyms | 4-Benzyloxy-3-methylbenzeneboronic acid | [1] |

Synthesis of this compound

The synthesis of this compound typically proceeds via a Grignard reaction or a lithium-halogen exchange with a suitably substituted aryl halide, followed by quenching with a trialkyl borate. A common and effective precursor for this synthesis is 4-bromo-1-(benzyloxy)-2-methylbenzene.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed):

-

Preparation of the Aryl Halide Precursor: The starting material, 4-bromo-1-(benzyloxy)-2-methylbenzene, can be prepared from 4-bromo-2-methylphenol and benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.[2]

-

Lithium-Halogen Exchange: To a solution of 4-bromo-1-(benzyloxy)-2-methylbenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The reaction is stirred at this temperature for a specified time to ensure complete formation of the aryllithium intermediate.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

The Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 3 mol%).

-

Reaction Execution: Heat the reaction mixture to a suitable temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Applications in Medicinal Chemistry and Materials Science

The structural motifs accessible through reactions with this compound are of significant interest in drug discovery and materials science.[1] The benzyloxy group can serve as a protecting group for a phenol, which is a common pharmacophore. This protecting group can be removed in a later synthetic step to reveal the free phenol.

Handling, Storage, and Purification

Stability and Storage:

Arylboronic acids, including this compound, are generally stable solids but can be susceptible to degradation. A common degradation pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be accelerated by moisture and acidic or basic conditions. Another potential issue is the formation of trimeric anhydrides, known as boroxines, through dehydration.

For optimal stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at room temperature.[1] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Purification by Recrystallization:

Recrystallization is an effective method for purifying this compound. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

General Recrystallization Protocol:

-

Solvent Screening: In a small test tube, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) at room and elevated temperatures.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an essential tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective application in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive foundation for researchers to confidently and successfully incorporate this reagent into their synthetic strategies.

References

-

MDPI. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Benzyloxy-3-methylphenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxy-3-methylphenylboronic acid, a critical building block in modern medicinal chemistry and materials science. Renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this versatile reagent enables the construction of complex biaryl structures inherent to numerous pharmaceutical agents and functional organic materials.[1] This document delves into the principal synthetic strategies, offering a comparative analysis of the Grignard reaction and lithiation-borylation pathways. It further provides detailed, field-proven experimental protocols, troubleshooting insights, and robust purification techniques to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

Arylboronic acids are indispensable tools in contemporary organic synthesis. Among these, this compound offers a unique combination of structural features: a protected phenol in the form of a benzyl ether, and a methyl group that can influence steric and electronic properties in subsequent coupling reactions. Its primary application lies in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds with exceptional efficiency and functional group tolerance. The resulting biaryl scaffolds are central to the discovery and development of novel therapeutics and advanced materials.

The benzyl protecting group can be readily removed in later synthetic stages to reveal a phenolic hydroxyl group, providing a handle for further functionalization or to impart specific biological activity. This guide will equip the practicing chemist with the necessary knowledge to efficiently synthesize this valuable compound.

Strategic Synthesis Planning: Precursor Preparation

A logical and efficient synthesis of the target boronic acid begins with the preparation of a suitable halogenated precursor. The most common and practical starting material is 4-benzyloxy-3-methylbromobenzene.

Synthesis of 4-Benzyloxy-3-methylbromobenzene

The synthesis of this key intermediate is typically achieved through a two-step process starting from the commercially available 3-methyl-4-nitrophenol.

Workflow for Precursor Synthesis:

Figure 1: Synthetic pathway to 4-Benzyloxy-3-methylbromobenzene.

Step-by-Step Protocol:

-

Reduction of 3-Methyl-4-nitrophenol: The nitro group is reduced to an amine, typically using a reducing agent like tin(II) chloride in the presence of hydrochloric acid.

-

Sandmeyer Reaction: The resulting 4-amino-2-methylphenol is then subjected to a Sandmeyer reaction. Diazotization with sodium nitrite in an acidic medium (e.g., hydrobromic acid) followed by treatment with a copper(I) bromide catalyst replaces the amino group with a bromine atom to yield 4-bromo-3-methylphenol.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-bromo-3-methylphenol is then protected as a benzyl ether using benzyl bromide in the presence of a weak base such as potassium carbonate. This reaction proceeds via a Williamson ether synthesis mechanism.

Core Synthetic Methodologies for Boronic Acid Formation

With the precursor, 4-benzyloxy-3-methylbromobenzene, in hand, two primary organometallic routes are employed for the synthesis of the target boronic acid: the Grignard reaction and the lithiation-borylation pathway.

Method A: The Grignard Reaction Pathway

This classical approach involves the formation of an organomagnesium (Grignard) reagent, which then acts as a nucleophile to attack a boron electrophile.

Reaction Mechanism:

Figure 2: Grignard reaction pathway for boronic acid synthesis.

Causality Behind Experimental Choices:

-

Grignard Reagent Formation: The reaction of 4-benzyloxy-3-methylbromobenzene with magnesium turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), generates the corresponding Grignard reagent.[2] The choice of THF is due to its ability to solvate and stabilize the Grignard reagent.[3] Strict anhydrous conditions are paramount, as Grignard reagents are highly basic and will be quenched by protic sources like water.[2]

-

Borylation: The Grignard reagent is then added to a trialkyl borate, such as triisopropyl borate, at low temperatures (typically -78 °C).[4] The low temperature is crucial to prevent over-addition of the Grignard reagent to the boron center, which would lead to the formation of undesired borinic acids and boranes.[5] Triisopropyl borate is often preferred over trimethyl borate due to the increased steric hindrance from the isopropoxy groups, which further disfavors multiple additions.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid.[2]

Experimental Protocol (Grignard Method):

-

Apparatus: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., argon or nitrogen).

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. A crystal of iodine can be added to activate the magnesium surface.

-

Grignard Formation: A solution of 4-benzyloxy-3-methylbromobenzene (1.0 equivalent) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise. The reaction is stirred at this temperature for 2-3 hours.

-

Work-up and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

Quantitative Data Summary (Representative):

| Reagent | Molar Eq. | Molecular Weight | Amount |

| 4-Benzyloxy-3-methylbromobenzene | 1.0 | 279.16 g/mol | (e.g., 10.0 g) |

| Magnesium Turnings | 1.2 | 24.31 g/mol | (e.g., 1.04 g) |

| Triisopropyl Borate | 1.5 | 188.08 g/mol | (e.g., 10.1 g) |

| Product | Theoretical Yield | 242.08 g/mol | (e.g., 8.67 g) |

Method B: The Lithiation-Borylation Pathway

This method involves a halogen-lithium exchange to generate a highly reactive organolithium species, which is then trapped with a borate ester.

Reaction Mechanism:

Sources

- 1. CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol - Google Patents [patents.google.com]

- 2. mason.gmu.edu [mason.gmu.edu]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

4-Benzyloxy-3-methylphenylboronic acid structure and nomenclature

An In-depth Technical Guide to 4-Benzyloxy-3-methylphenylboronic acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a versatile arylated boronic acid derivative that has emerged as a critical building block in organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a benzyloxy group, make it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its structure, nomenclature, and physicochemical properties. It delves into its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering a detailed mechanistic explanation. Furthermore, this document outlines a representative synthesis protocol, purification considerations, and essential safety and handling procedures. The role of this compound as a strategic tool in drug discovery is highlighted, underscoring its utility in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important chemical entity.

Introduction to Arylboronic Acids in Drug Development

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way chemists approach the synthesis of complex organic molecules, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1] Among these powerful methods, the Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, stands out for its versatility and functional group tolerance.[1][2] At the heart of this reaction are arylboronic acids, a class of compounds that have become indispensable in both academic and industrial research.

The incorporation of boronic acids into medicinal chemistry has seen a significant increase, with five boronic acid drugs approved by the FDA and others in clinical trials.[3] These compounds offer desirable properties, potentially enhancing drug potency and improving pharmacokinetic profiles.[3] The boronic acid moiety can act as a bioisostere or engage in unique interactions with biological targets.[4] this compound is a prime example of a sophisticated building block designed for these advanced applications. Its structure offers multiple points for diversification, making it a strategic asset in the synthesis of novel pharmaceutical candidates.[5]

Physicochemical Properties and Nomenclature

A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis.

Chemical Structure

The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a methyl group, and a benzyloxy group (-OCH₂Ph).

Nomenclature

-

IUPAC Name: (4-(Benzyloxy)-3-methylphenyl)boronic acid

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 338454-30-1 | [5] |

| Molecular Formula | C₁₄H₁₅BO₃ | [5] |

| Molecular Weight | 242.08 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 130 °C | [5] |

| Purity | 96 - 108% (by titration) | [5][6] |

| MDL Number | MFCD06409944 | [5] |

The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon single bond between the boronic acid's aryl group and an aryl, vinyl, or alkyl halide or triflate.[1][2]

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[2]

-

Transmetalation: The organoboron species (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is a critical step where the new C-C bond is poised to form.[1][7] The base activates the boronic acid, enhancing the polarization of the organic ligand and facilitating the transfer.[7]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Handling

While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and handling.

General Synthesis Protocol for Arylboronic Acids

A common method for synthesizing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup. The synthesis of 4-tolylboronic acid serves as an illustrative example.[8]

Step 1: Formation of Grignard Reagent

-

Under an inert nitrogen atmosphere, magnesium turnings are added to a flask containing anhydrous tetrahydrofuran (THF).

-

A solution of the corresponding aryl bromide (e.g., 4-bromo-1-(benzyloxy)-2-methylbenzene) in anhydrous THF is added dropwise.

-

The reaction is stirred and may require gentle heating to initiate, forming the arylmagnesium bromide. The use of anhydrous solvent is critical as Grignard reagents react readily with water.

Step 2: Borylation

-

The Grignard solution is cooled to a low temperature (e.g., -78 °C).

-

A solution of trimethyl borate in anhydrous THF is added slowly. The low temperature controls the exothermic reaction and prevents side reactions.

-

The mixture is stirred and allowed to warm to room temperature.

Step 3: Hydrolysis (Workup)

-

The reaction is quenched, and the resulting boronate ester is hydrolyzed by adding an aqueous acid (e.g., HCl).

-

The pH is adjusted to acidic (pH 1) to ensure the complete formation of the boronic acid.[8]

-

The product is extracted with an organic solvent, dried, and concentrated to yield the crude arylboronic acid.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of arylboronic acids.

Purification and Quality Control

A critical, field-proven insight is that commercial arylboronic acids often contain varying amounts of their corresponding cyclic anhydride trimers, known as boroxines.[9] These boroximes can be less reactive in coupling reactions. Therefore, it is highly recommended to recrystallize the boronic acid from a suitable solvent (e.g., water) and dry it thoroughly before use to ensure maximum reactivity and reproducible results.[9] Purity is typically confirmed by neutralization titration or NMR spectroscopy.[6]

Safety and Handling Protocol

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

| Aspect | Guideline | Reference(s) |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [6][10] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][10] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant safety glasses or goggles, protective gloves, and a lab coat. Use in a well-ventilated area or fume hood. | [11][12] |

| Storage | Store in a tightly-closed container in a cool, dry, and dark place. Recommended storage at room temperature, though <15°C is optimal. | [5][6][11] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [11][12] |

Applications in Medicinal Chemistry and Drug Discovery

This compound is not merely a synthetic intermediate; it is a strategic tool for drug discovery. It serves as a versatile building block for creating libraries of complex molecules for biological screening.[5]

The benzyloxy group is a key feature. It can act as a stable pharmacophore that interacts with biological targets or serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a free hydroxyl group. The benzyloxy pharmacophore has been successfully incorporated into various drug candidates, including inhibitors of monoamine oxidase B (MAO-B) for neurodegenerative diseases like Parkinson's.[13][14] The strategic placement of the methyl group provides steric and electronic modulation, allowing chemists to fine-tune the properties of the final molecule.

This building block is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceuticals. Its use allows for the efficient and modular construction of drug candidates, accelerating the discovery process.[5]

Conceptual Role in Drug Synthesis

Caption: Modular drug synthesis using this compound.

Conclusion

This compound stands as a testament to the advancement of modern synthetic chemistry. Its well-defined structure and predictable reactivity make it an essential reagent for constructing carbon-carbon bonds through the robust Suzuki-Miyaura coupling reaction. For researchers, scientists, and drug development professionals, this compound offers a reliable and efficient pathway to complex molecular targets. A firm grasp of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is key to unlocking its full potential in the ongoing quest for novel and effective therapeutics.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. [Link]

-

4-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734314 - PubChem - NIH. [Link]

-

3-(Benzyloxy)-4-methylphenylboronic acid | C14H15BO3 | CID 46739752 - PubChem. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

4-benzyloxy-3-(1-methylcyclohexyl)phenylboronic acid - 1063712-94-6 - Structure, Synthesis, Properties - Organoboron compounds. [Link]

-

This compound (contains varying amounts of anhydride) - PubChemLite. [Link]

-

Organic Syntheses Procedure. [Link]

-

3-(benzyloxy)-4-methylphenylboronic acid suppliers USA. [Link]

-

4-benzyloxy-phenylboronic acid (C13H13BO3) - PubChemLite. [Link]

-

Design and discovery of boronic acid drugs - PubMed. [Link]

-

Synthesis of 4-tolylboronic acid - PrepChem.com. [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH. [Link]

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - NIH. [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - RSC Medicinal Chemistry. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 338454-30-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Benzyloxy-3-methylphenylboronic Acid

Introduction: The Synthetic Versatility and Pharmaceutical Relevance of 4-Benzyloxy-3-methylphenylboronic Acid

This compound is a versatile organic compound that serves as a crucial building block in various chemical syntheses, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its structural features, comprising a phenylboronic acid moiety functionalized with a benzyloxy and a methyl group, make it a valuable reagent for the construction of complex organic molecules. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development, where they are utilized in the synthesis of potential therapeutic agents.[1][2] The boronic acid functional group itself is a key pharmacophore in several approved drugs, highlighting the importance of this class of compounds in modern pharmaceutical science.[2]

Despite its widespread use, a comprehensive, publicly available dataset on the quantitative solubility of this compound in common organic and aqueous solvents is not readily found in the scientific literature. This guide, therefore, serves a dual purpose: to provide a qualitative assessment of its expected solubility based on structural analogy and to equip researchers with a robust experimental framework for the precise determination of its solubility. Understanding the solubility of this compound is paramount for its effective handling, reaction optimization, purification, and, ultimately, its successful application in synthetic and pharmaceutical research.

Anticipated Solubility Profile: A Qualitative Assessment

Based on the general solubility characteristics of arylboronic acids and the specific functional groups present in this compound, a qualitative solubility profile can be predicted. The presence of the polar boronic acid group suggests some solubility in polar organic solvents. However, the molecule also possesses significant nonpolar character due to the benzene rings of the phenylboronic acid and the benzyloxy group, as well as the methyl group. This dual nature will influence its solubility across a range of solvents.

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can impact solubility measurements.[3] This equilibrium between the acid and its anhydride is influenced by the solvent and temperature.[4]

Table 1: Predicted Qualitative Solubility of this compound and Template for Experimental Data

| Solvent Class | Solvent Examples | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Aprotic | Tetrahydrofuran (THF) | High | [Researcher to input data] |

| Acetone | High | [Researcher to input data] | |

| Dimethylformamide (DMF) | High | [Researcher to input data] | |

| Dimethyl sulfoxide (DMSO) | High[5] | [Researcher to input data] | |

| Polar Protic | Methanol | Moderate | [Researcher to input data] |

| Ethanol | Moderate | [Researcher to input data] | |

| Water | Low | [Researcher to input data] | |

| Nonpolar Ethers | Diethyl ether | Moderate | [Researcher to input data] |

| Halogenated | Dichloromethane (DCM) | Moderate to Low | [Researcher to input data] |

| Chloroform | Moderate to Low | [Researcher to input data] | |

| Aromatic | Toluene | Low | [Researcher to input data] |

| Aliphatic | Hexanes | Very Low | [Researcher to input data] |

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Diagram of the Experimental Workflow

Sources

A Technical Guide to 4-Benzyloxy-3-methylphenylboronic Acid: Commercial Availability, Synthesis, and Applications in Modern Organic Chemistry

Introduction: A Versatile Building Block for Complex Molecule Synthesis

4-Benzyloxy-3-methylphenylboronic acid is a specialized organic compound that has garnered significant interest within the fields of medicinal chemistry, agrochemical development, and materials science.[1] Its unique molecular architecture, featuring a benzyloxy protecting group and a methyl substituent on the phenyl ring, offers chemists a valuable tool for constructing intricate molecular frameworks. This guide provides an in-depth analysis of its commercial availability, a detailed synthesis protocol, and a thorough examination of its applications, particularly in the realm of palladium-catalyzed cross-coupling reactions. The strategic placement of the benzyloxy and methyl groups allows for nuanced steric and electronic control in synthetic transformations, making it a sought-after reagent for targeted molecular design.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 338454-30-1 | [1][2] |

| Molecular Formula | C₁₄H₁₅BO₃ | [1][2][3] |

| Molecular Weight | 242.08 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 130 °C (lit.) | [1] |

| Purity | Typically >95% | [4] |

| Storage | Store at room temperature | [1] |

Commercial Availability: A Comparative Overview

This compound is readily available from a number of reputable chemical suppliers. Researchers and procurement managers can source this reagent in various quantities, from grams for laboratory-scale research to kilograms for bulk manufacturing. Below is a comparative table of prominent suppliers.

| Supplier | Purity | Available Quantities | Additional Notes |

| AK Scientific | >95% | 1g, 5g, 10g, 25g | Products are stocked and shipped from California, USA.[4] |

| TCI America | 96.0% - 108.0% | Inquire for quantities | Also available as the anhydride form. |

| Chem-Impex | 96% - 105% (by titration) | Inquire for quantities | A versatile building block in organic synthesis.[1] |

| ChemicalBook | Varies by supplier (typically 97-99%) | 1kg and larger quantities available | A directory of multiple suppliers, primarily from China.[5] |

| Santa Cruz Biotechnology | Research Grade | Inquire for quantities | For research use only.[2] |

Synthesis of this compound: A Step-by-Step Protocol

While several suppliers offer this reagent, an in-house synthesis may be desirable for cost-effectiveness in large-scale applications or for the preparation of specialized analogs. The following protocol is adapted from established methods for the synthesis of structurally similar phenylboronic acids, such as 3-benzyloxy-4-methoxyphenylboronic acid.[6] The key transformation involves a lithium-halogen exchange followed by borylation with a trialkyl borate.

Reaction Scheme:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (contains varying amounts of anhydride) (C14H15BO3) [pubchemlite.lcsb.uni.lu]

- 4. 338454-30-1 this compound AKSci J51622 [aksci.com]

- 5. 4-Benzyloxy-3-methylbenzeneboronic acid manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 6. 3-(Benzyloxy)-4-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Stability and Storage of 4-Benzyloxy-3-methylphenylboronic Acid for Researchers and Drug Development Professionals

Introduction

4-Benzyloxy-3-methylphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development.[1] Its utility in constructing complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has made it a staple reagent in the synthetic chemist's toolbox.[1] However, the successful application of this and other arylboronic acids is intrinsically linked to their stability and proper handling. This guide provides an in-depth technical overview of the factors influencing the stability of this compound, recommended storage and handling conditions, and the scientific rationale behind these best practices to ensure the integrity of the reagent and the reproducibility of experimental results.

I. Chemical Profile and Inherent Stability

This compound is a white to off-white crystalline solid with a molecular weight of 242.08 g/mol and a melting point of approximately 130°C.[1] Like other arylboronic acids, it is a Lewis acid due to the vacant p-orbital on the boron atom. This electronic feature is central to both its reactivity in cross-coupling reactions and its susceptibility to degradation. The presence of the benzyloxy and methyl groups on the phenyl ring also influences its electronic properties and, consequently, its stability profile.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅BO₃ | [1], [2] |

| Molecular Weight | 242.08 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 130 °C | [1] |

| CAS Number | 338454-30-1 | [1] |

II. Key Degradation Pathways

The primary modes of degradation for arylboronic acids, including this compound, are protodeboronation and oxidation. Understanding these pathways is crucial for implementing effective storage and handling strategies.

A. Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a chemical reaction in which the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process is often an undesired side reaction in cross-coupling reactions and can be promoted by both acidic and basic conditions. The generally accepted mechanism, particularly under basic conditions relevant to Suzuki-Miyaura coupling, involves the formation of a more reactive boronate anion.

Caption: Simplified pathway of base-catalyzed protodeboronation.

B. Oxidation: Formation of Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which results in the formation of the corresponding phenol. This degradation can be mediated by atmospheric oxygen, though it is often slow, or more rapidly by other oxidizing agents. The presence of phenolic impurities can complicate product purification and may interfere with subsequent reactions.

Caption: General scheme for the oxidation of an arylboronic acid.

III. Recommended Storage and Handling Conditions

To mitigate the degradation pathways discussed above, stringent storage and handling procedures are essential. The following recommendations are based on a synthesis of information from safety data sheets and best practices for handling air- and moisture-sensitive reagents.

| Condition | Recommendation | Rationale |

| Temperature | Store refrigerated (2-8 °C). | Low temperatures slow down the rates of both protodeboronation and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-promoted degradation. |

| Moisture | Keep container tightly closed in a dry place. | Moisture can facilitate the formation of boroxines (anhydrides of boronic acids) and can also act as a proton source for protodeboronation. |

| Light | Store in a light-protected container. | While not always explicitly stated, exposure to light, particularly UV light, can potentially promote radical-mediated degradation pathways. |

IV. Practical Implications for Synthetic Applications: A Representative Suzuki-Miyaura Coupling Protocol

The quality of this compound directly impacts the efficiency and outcome of synthetic transformations. A partially degraded reagent can lead to lower yields, the formation of byproducts, and difficulties in purification. The following is a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction, highlighting the critical steps where the integrity of the boronic acid is paramount.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.[3]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent system (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

Preparation: To a Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base under an inert atmosphere. The boronic acid should be weighed quickly to minimize exposure to air and moisture.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

V. Conclusion

This compound is a powerful reagent in organic synthesis, but its efficacy is contingent upon its purity and stability. By understanding the primary degradation pathways of protodeboronation and oxidation, and by implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable building block. Adherence to the guidelines outlined in this technical guide will contribute to more reliable and reproducible synthetic outcomes, ultimately accelerating the pace of research and development in the chemical and pharmaceutical sciences.

VI. References

-

PubChem. (n.d.). This compound (contains varying amounts of anhydride). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Synthetic Landscape: A Technical Guide to the Reactivity of 4-Benzyloxy-3-methylphenylboronic Acid

For researchers, scientists, and professionals in drug development, the predictability and versatility of a reagent are paramount. 4-Benzyloxy-3-methylphenylboronic acid, a key building block in modern organic synthesis, offers a unique combination of reactivity and stability. This guide provides an in-depth exploration of its reactivity profile, with a focus on its interactions with various functional groups, empowering chemists to strategically incorporate it into complex synthetic pathways.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern synthesis, valued for its mild conditions and broad functional group tolerance.[1] The 4-benzyloxy-3-methylphenyl moiety can be efficiently coupled with a wide range of aryl and heteroaryl halides or triflates.

The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The electronic nature of the substituents on this compound influences its reactivity. The electron-donating benzyloxy group can facilitate the transmetalation step. Conversely, the methyl group provides some steric bulk, which can be a factor in couplings with highly hindered partners.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a representative procedure for the Suzuki-Miyaura coupling.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).[4]

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.[4]

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).[4]

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired biaryl product.[4]

Reactivity and Compatibility with Common Functional Groups

A key advantage of this compound is its compatibility with a wide range of functional groups, a critical feature in the synthesis of complex molecules like pharmaceuticals and agrochemicals.[5]

| Functional Group | Compatibility | Conditions to Consider |

| Amines | Generally compatible. | The basicity of amines can influence the catalytic cycle. In some cases, protection of the amine may be necessary, especially for ortho-substituted anilines.[6] |

| Alcohols/Phenols | Compatible. | The acidic proton of alcohols and phenols does not typically interfere with the Suzuki-Miyaura coupling.[7] |

| Aldehydes/Ketones | Compatible. | Carbonyl groups are well-tolerated under standard Suzuki-Miyaura conditions. |

| Esters/Amides | Compatible. | These functional groups are generally stable and do not interfere with the coupling reaction. |

| Nitriles | Compatible. | The nitrile group is robust and does not typically participate in side reactions. |

| Nitro Groups | Compatible. | Nitro groups are generally tolerated, although they can be reduced under certain hydrogenation conditions used for benzyl ether deprotection. |

Orthogonal Reactivity: The Benzyl Ether Protecting Group

The benzyloxy group in this compound serves as a robust protecting group for the phenolic hydroxyl. This allows for selective reactions at the boronic acid moiety without affecting the phenol. The concept of orthogonal protection is crucial when designing multi-step syntheses.[8][9]

Diagram 2: Orthogonal Deprotection Strategy

Caption: Orthogonal strategy for reaction and deprotection.

The benzyl ether can be selectively cleaved under various conditions, most commonly via catalytic hydrogenolysis (e.g., H₂ over Pd/C). This deprotection is typically performed after the desired modifications at the boronic acid functionality have been completed. It is important to note that other reducible functional groups, such as nitro groups or alkenes, may not be compatible with catalytic hydrogenation. In such cases, alternative deprotection methods for benzyl ethers, such as treatment with strong acids (e.g., HBr in acetic acid), may be employed, provided the rest of the molecule is stable to these conditions.[10]

Stability Profile

This compound is a crystalline solid that is generally stable under ambient conditions.[5] However, like other boronic acids, it can undergo dehydration to form boroxines (cyclic anhydrides). This is often a reversible process and typically does not impede its reactivity in cross-coupling reactions.

The compound exhibits good stability under the basic conditions required for the Suzuki-Miyaura reaction. While strong acidic conditions can lead to protodeborylation (cleavage of the C-B bond), this is generally not a concern under the standard conditions for most cross-coupling reactions. The benzyl ether linkage is stable to the basic conditions of the Suzuki-Miyaura coupling but can be cleaved by strong acids.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl structures. Its high functional group tolerance in the Suzuki-Miyaura coupling, combined with the orthogonal reactivity of the benzyl ether protecting group, provides chemists with a powerful tool for the strategic construction of molecules in drug discovery and materials science. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective and efficient application in the laboratory.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxyphenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A schematic diagram of the Suzuki–Miyaura cross-coupling reaction of.... Retrieved from [Link]

-

MDPI. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (contains varying amounts of anhydride). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)-4-methylphenylboronic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

-

Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

-

ResearchGate. (n.d.). hydrogenation of benzyl phenyl ether with different catalysts a. Retrieved from [Link]

-

I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

-

TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

SpringerLink. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biaryl‐containing drugs and agrochemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Competing experiments in the Suzuki–Miyaura cross coupling reaction;.... Retrieved from [Link]

-

Macmillan Group. (2013, December 16). A General Strategy for Organocatalytic Activation of C−H Bonds via Photoredox Catalysis: Direct Arylation of Benzylic Ethers. Retrieved from [Link]

-

National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

-

Kochi University of Technology. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

-

MDPI. (2021, December 1). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Retrieved from [Link]

-

ResearchGate. (2022, December 1). (PDF) Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]

-

MDPI. (2021, November 5). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy-3-methylphenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2021, August 30). How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?. Retrieved from [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. learninglink.oup.com [learninglink.oup.com]

- 8. jocpr.com [jocpr.com]

- 9. media.neliti.com [media.neliti.com]

- 10. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 4-Benzyloxy-3-methylphenylboronic Acid in the Synthesis of Novel Kinase Inhibitors: A Technical Guide for Medicinal Chemists

Introduction: The Enduring Significance of Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer both versatility in synthesis and profound biological relevance is paramount. Boronic acids and their derivatives have firmly established themselves as indispensable tools in this endeavor.[1][2] Their remarkable utility stems primarily from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] Beyond their role as synthetic intermediates, the boronic acid moiety itself can confer biological activity, as exemplified by the proteasome inhibitor Bortezomib.[1] This dual functionality underscores their importance in the construction of complex, bioactive molecules. This guide focuses on a specific, highly functionalized building block, 4-Benzyloxy-3-methylphenylboronic acid , and explores its potential applications in the synthesis of targeted therapies, with a particular emphasis on kinase inhibitors.

Core Attributes of this compound: A Structural Analysis

The efficacy of this compound as a building block in medicinal chemistry can be attributed to its unique constellation of structural features:

-

The Boronic Acid Moiety: This functional group is the linchpin for Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of a biaryl linkage, a common motif in kinase inhibitors.

-

The Benzyloxy Group: This bulky, lipophilic group serves a dual purpose. It can act as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps to reveal a potential hydrogen bond donor. Additionally, the benzyloxy group itself can engage in hydrophobic interactions within a protein's binding pocket, contributing to the overall affinity of the final compound.

-

The Methyl Group: The ortho-methyl substituent provides steric bulk that can influence the conformation of the biaryl system, potentially locking the molecule into a bioactive conformation and enhancing selectivity for the target kinase.

These features collectively make this compound an attractive starting material for the synthesis of complex, three-dimensional scaffolds with the potential for high-affinity and selective interactions with biological targets.

Hypothetical Application: Synthesis of a Precursor to Entrectinib, a Pan-TRK Inhibitor

To illustrate the practical application of this compound, we present a hypothetical, yet chemically sound, synthetic route toward a key precursor of Entrectinib (RXDX-101) . Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinases (TRK A, B, and C), ROS1, and ALK, and is approved for the treatment of NTRK gene fusion-positive solid tumors.[3] The core of Entrectinib features a substituted indazole ring system, which can be constructed via a Suzuki-Miyaura coupling.

Our proposed strategy involves the coupling of this compound with a suitable halogenated pyrazole derivative, which can then be further elaborated to the indazole core of Entrectinib.

Experimental Workflow: Suzuki-Miyaura Coupling Protocol

This section provides a detailed, step-by-step methodology for the pivotal Suzuki-Miyaura cross-coupling reaction.

Diagram of the Experimental Workflow:

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Detailed Protocol:

-

Reagent Preparation and Reaction Setup:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the halogenated pyrazole derivative (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with argon three times.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added under a positive flow of argon.

-

A degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) is added via syringe. The typical solvent volume is 10 mL per mmol of the limiting reagent.

-

-

Reaction Execution:

-

The reaction mixture is stirred at room temperature for 10 minutes to ensure homogeneity.

-

The flask is then placed in a preheated oil bath at 90 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the limiting starting material is observed (typically 6-12 hours).

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

-

Purification and Analysis:

-

The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Table 1: Representative Reagents and Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role | Key Considerations |

| Boronic Acid | This compound | Nucleophilic partner | Stability can be an issue; may exist as the trimeric anhydride. |

| Halide | 4-bromo-1H-pyrazole | Electrophilic partner | Reactivity order: I > Br > Cl. Choice depends on availability and reactivity. |